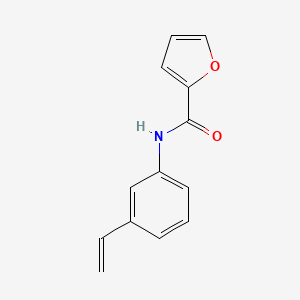

N-(3-ethenylphenyl)furan-2-carboxamide

Description

N-(3-Ethenylphenyl)furan-2-carboxamide is a synthetic carboxamide derivative featuring a furan-2-carboxamide core linked to a 3-ethenylphenyl substituent. For instance, the ethynyl (C≡C) variant, N-(3-ethynylphenyl)-5-methylfuran-2-carboxamide (CAS 1305915-72-3), shares a similar backbone but differs in substituent unsaturation and methyl substitution on the furan ring .

Properties

IUPAC Name |

N-(3-ethenylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-2-10-5-3-6-11(9-10)14-13(15)12-7-4-8-16-12/h2-9H,1H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPSAGQHQYJPSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethenylphenyl)furan-2-carboxamide typically involves the reaction of 3-ethenylaniline with furan-2-carboxylic acid. The reaction is carried out under mild conditions using coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor. The reaction time, solvent, and amounts of substrates are optimized to achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis allows for efficient production with good yields. The final product is isolated through crystallization or flash chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethenylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The ethenyl group can be reduced to form ethyl derivatives.

Substitution: The compound can undergo substitution reactions at the furan ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under mild conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Ethyl derivatives of the original compound.

Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

N-(3-ethenylphenyl)furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-ethenylphenyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and cellular membranes. The furan ring and ethenylphenyl group contribute to its ability to disrupt microbial cell walls, leading to antibacterial and antifungal effects. The compound’s photochemical properties also play a role in its mechanism of action, particularly in reactions involving singlet oxygen and triplet chromophoric dissolved organic matter .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position and electronic nature of substituents on the phenyl ring significantly influence synthesis efficiency and biological activity. For example:

- N-(4-Bromophenyl)furan-2-carboxamide () was synthesized via Suzuki-Miyaura coupling with yields ranging from 32–83%, depending on the boronic acid's electronic properties. Electron-donating groups (e.g., -OMe) improved yields, while electron-withdrawing groups (e.g., -NO₂) reduced them .

- N-(3-Ethenylphenyl)furan-2-carboxamide likely benefits from the ethenyl group's electron-donating resonance effects, which may enhance reactivity in coupling reactions compared to bromo or nitro substituents.

Anticancer Potential

- (E)-N-(2-(4-Methoxystyryl)phenyl)furan-2-carboxamide demonstrated chemopreventive activity in HCT116 colon cancer cells by targeting lipid metabolism in cancer stem cells . The styryl group’s extended conjugation may enhance binding affinity compared to the ethenyl variant.

- N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide derivatives (e.g., compounds 92 and 93) inhibited VEGFR-2 with IC₅₀ values of 7.4–7.6 nM, highlighting the role of heterocyclic substituents in kinase inhibition .

Antiviral Activity

Structural Modifications and Physicochemical Properties

- 5-(3-Chlorophenyl)-N-[4-(diethylamino)phenyl]furan-2-carboxamide () features a diethylamino group, which may improve solubility and pharmacokinetics compared to the ethenyl derivative.

Table 2: Key Physicochemical Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.